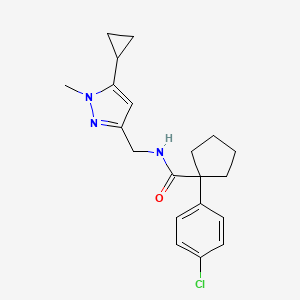

1-(4-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide

Description

1-(4-Chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide is a cyclopentanecarboxamide derivative featuring a 4-chlorophenyl group at the 1-position of the cyclopentane ring and a substituted pyrazole moiety linked via a methylene group to the amide nitrogen. The pyrazole substituents include a cyclopropyl group at the 5-position and a methyl group at the 1-position.

Pyrazole derivatives are well-documented as cannabinoid CB1 receptor antagonists , though the target compound’s activity remains unconfirmed in the provided data.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O/c1-24-18(14-4-5-14)12-17(23-24)13-22-19(25)20(10-2-3-11-20)15-6-8-16(21)9-7-15/h6-9,12,14H,2-5,10-11,13H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSASUKPOEVXNEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide, a complex organic compound, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a cyclopentanecarboxamide core with a 4-chlorophenyl group and a 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl moiety. Its structural formula can be summarized as follows:

| Property | Value |

|---|---|

| IUPAC Name | 1-(4-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide |

| Molecular Formula | C18H22ClN3O |

| Molecular Weight | 329.84 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signaling pathways. It is hypothesized that the compound may modulate enzyme activity and receptor interactions, influencing processes such as inflammation, cell proliferation, and apoptosis.

Research indicates that compounds with similar structures often exhibit anti-inflammatory and anticancer properties. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is crucial in inflammatory responses .

Pharmacological Studies

Several studies have investigated the pharmacological effects of related pyrazole compounds. A notable study demonstrated that a derivative with a similar scaffold significantly reduced nitric oxide production in activated microglial cells, indicating potential neuroprotective effects against neuroinflammation . This suggests that the compound may possess similar protective mechanisms.

Neuroprotective Effects

In vitro studies have shown that compounds structurally related to 1-(4-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide can attenuate the release of pro-inflammatory cytokines in models of neuroinflammation. Specifically, treatment with these compounds has been linked to decreased expression of inducible nitric oxide synthase (iNOS) and COX-2 in microglial cells exposed to lipopolysaccharide (LPS), suggesting an anti-inflammatory mechanism .

Data Tables

To summarize key findings related to the biological activities of similar compounds:

Scientific Research Applications

Structure and Composition

The molecular structure of this compound includes:

- A cyclopentanecarboxamide backbone.

- A 4-chlorophenyl group.

- A 5-cyclopropyl-1-methyl-1H-pyrazol-3-yl substituent.

This unique structure contributes to its biological activity and potential applications.

Physical Properties

The compound exhibits properties typical of amides and pyrazoles, which may influence its solubility, stability, and reactivity in biological systems.

Anticancer Activity

Research indicates that compounds structurally similar to 1-(4-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide exhibit anticancer properties. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses, particularly in neurodegenerative diseases like Parkinson's disease. It has been shown to inhibit microglial activation, which is crucial for reducing neuroinflammation and protecting neuronal health .

Analgesic Properties

The analgesic effects of related pyrazole compounds have been documented, suggesting potential applications in pain management . The mechanism often involves the modulation of pain signaling pathways.

Pesticidal Activity

The compound's structural features suggest potential use as a pesticide. Similar compounds have been formulated into agrochemical products that demonstrate efficacy against various pests while being less harmful to non-target species . This aligns with current trends in developing environmentally friendly agricultural solutions.

Enzyme Inhibition

Inhibitors derived from this class of compounds have been studied for their ability to inhibit specific enzymes linked to disease processes. This includes research into their role as inhibitors of certain kinases involved in cancer progression .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrazole derivatives. The findings revealed that certain modifications to the pyrazole ring significantly enhanced anticancer activity against various cancer cell lines, suggesting a promising pathway for drug development involving compounds like 1-(4-chlorophenyl)-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)cyclopentanecarboxamide .

Case Study 2: Neuroprotection

Research highlighted in Neuropharmacology focused on the neuroprotective effects of similar compounds in models of Parkinson's disease. The study found that these compounds could significantly reduce neuronal loss and improve behavioral outcomes in treated mice, indicating their potential for therapeutic use .

Comparison with Similar Compounds

Core Structure and Substituent Effects

- Cyclopentane vs. Pyrazole Cores: The target compound’s cyclopentane core differs from the pyrazole cores of analogs 3b, 3e, and the CB1 antagonist .

- 4-Chlorophenyl Group : The 4-chlorophenyl substituent is shared with 3b and 3e. This group enhances lipophilicity and may influence metabolic stability .

- Pyrazole Side Chain: The target’s pyrazole side chain (5-cyclopropyl-1-methyl) contrasts with the 4-cyano-1-aryl groups in 3b/3e. Cyclopropyl’s steric bulk could hinder rotational freedom, affecting conformational stability .

Spectroscopic and Analytical Data

- NMR Trends : Pyrazole carboxamides (e.g., 3b) exhibit characteristic pyrazole proton signals at δ 7.4–8.1 ppm in $ ^1H $-NMR, while the target’s cyclopentane protons would likely resonate at δ 1.5–2.5 ppm. The 4-chlorophenyl group consistently appears as a multiplet near δ 7.4–7.6 ppm across analogs .

- Mass Spectrometry : The target’s molecular weight can be estimated at ~400–450 Da, similar to 3b (437.1 Da) and 3e (437.1 Da) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.